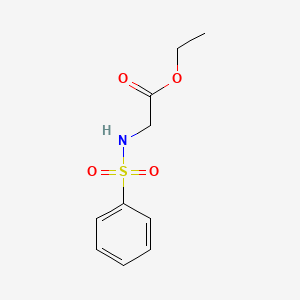

Ethyl ((phenylsulfonyl)amino)acetate

Description

Historical Context and Evolution of N-Sulfonylamino Acid Derivatives in Organic Chemistry

The journey of N-sulfonylamino acid derivatives in organic chemistry is a rich narrative that begins with the foundational work on sulfonamides in the early 20th century. Initially explored for their therapeutic potential, the focus soon expanded to their application as protecting groups in peptide synthesis. The sulfonyl group, being robust and capable of withstanding a variety of reaction conditions, offered a reliable means to mask the nucleophilicity of the amino group in amino acids.

Over the decades, the role of N-sulfonylamino acid derivatives has evolved significantly. Beyond their protective function, they have emerged as versatile intermediates in the synthesis of a wide array of complex organic molecules. Their ability to activate adjacent carbon atoms and participate in various carbon-carbon and carbon-heteroatom bond-forming reactions has been extensively documented. This has led to their use in the construction of heterocyclic compounds, unnatural amino acids, and other scaffolds of medicinal and material importance. The continuous development of new synthetic methodologies has further broadened the scope of their applications, solidifying their status as indispensable tools in the arsenal (B13267) of synthetic organic chemists.

Significance of the Phenylsulfonyl and Aminoacetate Moieties in Synthetic Methodologies

The chemical behavior of ethyl ((phenylsulfonyl)amino)acetate is intrinsically linked to the individual and synergistic contributions of its two primary functional components: the phenylsulfonyl group and the aminoacetate group.

The phenylsulfonyl moiety is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the entire molecule. This property enhances the acidity of the N-H proton, making it amenable to deprotonation and subsequent functionalization. Furthermore, the sulfonyl group can act as a leaving group in certain reactions and can stabilize adjacent carbanions, facilitating a range of synthetic transformations. Its presence also imparts a degree of crystallinity to compounds, which can be advantageous for purification and handling.

The aminoacetate moiety , specifically the ethyl ester of glycine (B1666218), provides a versatile scaffold for further chemical elaboration. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other derivatizations. The α-carbon of the glycine unit can also be a site for stereoselective functionalization, leading to the synthesis of chiral α-amino acid derivatives. The amino group, once deprotected from the sulfonyl group, offers a nucleophilic center for a variety of coupling reactions. The combination of these two moieties in a single molecule creates a bifunctional building block with a wide range of potential applications in organic synthesis.

Current Research Landscape and Future Directions for this compound and its Analogs

Current research involving N-sulfonylamino acid esters, including analogs of this compound, is vibrant and multifaceted. A significant area of investigation is their use as precursors in the asymmetric synthesis of non-natural amino acids and peptidomimetics. These complex molecules are of great interest in medicinal chemistry due to their potential to exhibit enhanced biological activity and metabolic stability compared to their natural counterparts.

Researchers are actively exploring novel catalytic systems to achieve highly enantioselective transformations of these substrates. This includes the use of transition metal catalysts and organocatalysts to control the stereochemistry of reactions at the α-carbon. Furthermore, the development of one-pot and tandem reaction sequences starting from simple N-sulfonylamino acid esters to construct complex molecular architectures is a key focus, aiming for more efficient and sustainable synthetic routes.

The biological activities of compounds containing the N-phenylsulfonylamino acid scaffold are also a subject of intense study. Derivatives have shown promise as enzyme inhibitors, antimicrobial agents, and anticonvulsants. For instance, research has demonstrated that certain sulfonamides exhibit a range of biological activities, including potential anticancer properties by interfering with cancer cell growth. nih.gov

Looking ahead, the future of research on this compound and its analogs is likely to be driven by several key themes. The quest for more sustainable and atom-economical synthetic methods will continue to be a major driver. This will involve the development of new catalysts and the use of greener reaction media. The exploration of their applications in materials science, such as in the design of functional polymers and self-assembling systems, is another promising avenue. As our understanding of the biological roles of N-sulfonylamino acid derivatives deepens, we can expect to see the design and synthesis of new analogs with tailored therapeutic properties.

Physicochemical Properties of a Related Compound: Ethyl 2-(phenylsulfonyl)acetate

| Property | Value |

| Molecular Formula | C10H12O4S |

| Molecular Weight | 228.26 g/mol |

| Melting Point | 44 °C |

| Boiling Point | 384.7 °C at 760 mmHg |

| Density | 1.239 g/cm³ |

Note: This data is for Ethyl 2-(phenylsulfonyl)acetate and is provided for comparative purposes.

Structure

3D Structure

Properties

CAS No. |

5349-15-5 |

|---|---|

Molecular Formula |

C10H13NO4S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

ethyl 2-(benzenesulfonamido)acetate |

InChI |

InChI=1S/C10H13NO4S/c1-2-15-10(12)8-11-16(13,14)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |

InChI Key |

VCFOGNPFMKWERT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Phenylsulfonyl Amino Acetate and Its Analogs

Strategic Approaches to the Core Ethyl ((phenylsulfonyl)amino)acetate Scaffold

The construction of the fundamental this compound structure is typically achieved through a two-step process involving the preparation of an amino acid ester followed by the introduction of the phenylsulfonyl group.

Derivatization of Glycine (B1666218) Esters and Related α-Amino Esters

The most direct precursor for the title compound is Glycine ethyl ester. The synthesis of this key intermediate is well-established and commonly begins with the esterification of glycine. A classic and efficient method involves reacting glycine with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. semanticscholar.orgchemicalbook.com For instance, refluxing a mixture of glycine, ethanol, and concentrated hydrochloric acid yields Glycine ethyl ester hydrochloride as a crystalline solid. semanticscholar.org An alternative approach utilizes trimethylchlorosilane in methanol (B129727) at room temperature, which provides a mild and efficient route to various amino acid esters, including the methyl ester of glycine, in excellent yields. nih.govmdpi.com

These methods produce the amino acid ester, often as a hydrochloride salt, which is a stable and storable solid. chemicalbook.comresearchgate.net The free amino group of the ester is a key reactive site for subsequent derivatization. The general applicability of these esterification methods allows for the synthesis of a wide range of α-amino esters from both natural and synthetic amino acids, which can then serve as substrates for the synthesis of various N-sulfonylated analogs. nih.gov

Table 1: Selected Methods for the Synthesis of Amino Acid Esters

| Amino Acid | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Glycine | Ethanol, conc. HCl | Reflux, 15h | Glycine ethyl ester hydrochloride | 96.5% | semanticscholar.org |

| Glycine | Methanol, Trimethylchlorosilane | Room Temperature | Glycine methyl ester hydrochloride | Excellent | nih.govmdpi.com |

This table is for illustrative purposes and synthesizes data from referenced literature.

Introduction of the Phenylsulfonyl Moiety via N-Sulfonylation Reactions

With the amino ester in hand, the next crucial step is the introduction of the phenylsulfonyl group onto the nitrogen atom. This N-sulfonylation is typically accomplished by reacting the Glycine ethyl ester (or its hydrochloride salt) with Benzenesulfonyl chloride. The reaction is a standard nucleophilic substitution on the sulfonyl chloride, carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide (B78521) (in a Schotten-Baumann type reaction).

The synthesis of related N-arylsulfonyl-α-aminonitriles has been achieved from α-amino acids, highlighting the robustness of the N-sulfonylation step. researchgate.net For example, N-tosylation (using the closely related p-toluenesulfonyl chloride) is a common transformation. researchgate.net Challenges in N-arylation of amino acid esters can include racemization, but methods using palladium catalysts with aryl triflates have been developed to minimize this issue for chiral substrates. researchgate.net The resulting product, this compound, is the core scaffold upon which more complex structures can be built.

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives of Phenylsulfonylaminoacetates

While this compound itself is achiral, many of its biologically relevant analogs possess one or more stereocenters. The development of synthetic routes that control the stereochemistry at the α-carbon is a key focus of modern organic synthesis.

Catalytic Asymmetric Synthesis Pathways for Stereocontrolled Formation

Asymmetric catalysis offers an elegant and efficient approach to synthesizing enantioenriched α-amino esters and their derivatives. youtube.com In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. scielo.org.mx

Several catalytic systems have been successfully employed:

Organocatalysis : Chiral phosphoric acids have been shown to catalyze the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines, providing access to α-aryl glycines with high enantioselectivity. nih.govrsc.org This method avoids the use of metal catalysts. nih.govrsc.org Proline, a simple amino acid, can act as a bifunctional catalyst to control stereochemistry in reactions like the aldol (B89426) reaction. youtube.com

Metal Catalysis : Transition metals are at the forefront of asymmetric catalysis for this class of compounds.

Copper and Iridium : A Cu-secondary diamine complex has been used for the catalytic enantioselective silylation of N-tert-butylsulfonylimines, which can then be converted to α-amino acids. acs.org Chiral Iridium-SpiroPAP catalysts have proven effective in the asymmetric partial hydrogenation of quinolines to produce chiral 1,4-dihydroquinolines, demonstrating a powerful strategy for creating stereocenters. nih.gov

Palladium : Cationic palladium complexes can catalyze the addition of arylboronic acids to N-tert-butanesulfinyl iminoacetates, yielding optically active arylglycine derivatives with high diastereoselectivity. organic-chemistry.org

Zirconium and Cobalt : Chiral zirconium catalysts are effective for highly enantio- and diastereoselective aldol reactions of N-trifluoroacetylglycinate silicon enolates. organic-chemistry.org Cobalt-catalyzed reductive alkylative additions to dehydroglycines also provide unnatural α-amino esters with high enantioselectivity. organic-chemistry.org

These catalytic methods are powerful as they can often establish stereocenters with high levels of enantiomeric excess (ee) or diastereomeric ratio (dr).

Table 2: Examples of Catalytic Asymmetric Synthesis for Chiral Amino Acid Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| N-H Insertion | Chiral Phosphoric Acid | Sulfoxonium ylides, Aryl amines | α-Aryl Glycines | Excellent enantiocontrol | nih.govrsc.org |

| Arylation | Cationic Palladium Complex | N-tert-butanesulfinyl iminoacetates, Arylboronic acids | Arylglycine Derivatives | High diastereoselectivity | organic-chemistry.org |

| Hydrogenation | Chiral Ir-SpiroPAP | 4-substituted 3-ethoxycarbonylquinolines | Chiral 1,4-dihydroquinolines | up to 99% ee | nih.gov |

This table summarizes findings from various sources to illustrate the scope of asymmetric catalysis.

Auxiliary-Mediated Stereocontrol in Sulfonylaminoacetate Synthesis

An alternative and highly reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This method involves covalently attaching a chiral molecule to the substrate to form a diastereomeric adduct. scielo.org.mx This auxiliary then directs a subsequent reaction, such as alkylation or an aldol reaction, to occur on one face of the molecule, leading to a single diastereomer. scielo.org.mxwikipedia.org Finally, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Oxazolidinones : Evans oxazolidinones are among the most widely used chiral auxiliaries. wikipedia.org An N-acylated oxazolidinone, derived from a phenylsulfonyl glycinate (B8599266) precursor, can be deprotonated to form an enolate. This enolate's subsequent reaction with an electrophile (e.g., an alkyl halide) is highly stereoselective due to the steric blocking of one face by the auxiliary's substituent. williams.edu This approach is powerful for creating both α- and β-stereocenters with predictable outcomes. williams.edu

Pseudoephedrine and Pseudoephenamine : Amides derived from pseudoephedrine and the unrestricted analog, pseudoephenamine, serve as excellent chiral auxiliaries. nih.gov They have shown remarkable stereocontrol in the alkylation of α-amino acid derivatives, including in the challenging formation of quaternary carbon centers. nih.gov

Other Auxiliaries : Sulfur-based chiral auxiliaries derived from amino acids, such as thiazolidinethiones, have also demonstrated superior performance in controlling stereochemistry in Michael additions and aldol reactions. scielo.org.mx Pyrimidinone-based auxiliaries have also been successfully evaluated for asymmetric acetate (B1210297) and propionate (B1217596) aldol reactions, affording excellent yields and stereoselectivities. nih.gov

The key advantage of auxiliary-based methods is their broad substrate scope and predictable stereochemical induction, making them a practical choice, especially in the early stages of developing a synthetic route. wikipedia.orgwilliams.edu

Modern and Green Chemistry Principles in the Synthesis of this compound and Related Structures

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing synthetic strategies. The synthesis of this compound and its analogs is amenable to several green chemistry approaches.

Atom Economy and Reaction Design : One-pot, multicomponent reactions (MCRs) are a cornerstone of green synthesis as they combine multiple steps into a single operation, reducing solvent use, purification steps, and waste generation. Protocols for the synthesis of related heterocyclic structures, such as 5-aminoisoxazoles, have been developed using multicomponent strategies under mild conditions. researchgate.net

Use of Greener Solvents : The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction. Ethyl acetate is itself considered an environmentally friendly or "green" solvent due to its relatively low toxicity and environmental impact. The development of syntheses that can be performed in greener solvents like ethyl acetate, water, or ethanol is a key goal.

Catalysis : As discussed in section 2.2.1, the use of catalysts is a fundamental principle of green chemistry. Catalysts, used in small amounts, can replace stoichiometric reagents that are often toxic or generate significant waste. Both organocatalysis and transition-metal catalysis enable more efficient and environmentally benign transformations. youtube.comnih.gov

Mild Reaction Conditions : Modern methods often focus on using milder reaction conditions, such as ambient temperature and pressure, to reduce energy consumption. The use of trimethylchlorosilane for amino acid esterification at room temperature is an example of such a development. nih.gov

By integrating these principles, chemists can develop synthetic routes that are not only efficient and high-yielding but also more sustainable and environmentally responsible.

Solvent-Free and Aqueous Medium Reactions

The movement towards green chemistry has propelled the exploration of synthetic methods that minimize or eliminate the use of volatile organic solvents. Solvent-free reactions and syntheses conducted in aqueous media are at the forefront of this initiative, offering benefits such as reduced waste, lower costs, and simplified purification processes. mdpi.com In a solvent-free system, the reaction proceeds with the reactants in a neat form or where one of the reactants also serves as the solvent, which can lead to higher substrate concentrations and increased reaction rates. mdpi.com

One notable application of solvent-free synthesis is the esterification of amino acids. A one-pot, solventless protocol for the esterification of unprotected α-amino acids has been developed using acid catalysis (MsOH or p-TsOH) under microwave irradiation. mdpi.com This method avoids the need for conventional solvents and allows for the synthesis of various long and short-chain alkyl and benzyl (B1604629) esters in satisfactory yields. mdpi.com The purity of the resulting ionic-esterified amino acids is often high (>95% by NMR) after a simple workup involving crystallization. mdpi.com

Research into the solvent-free esterification of L-leucine with alcohols like ethanol and n-butanol has shown that eliminating the solvent can significantly accelerate the reaction compared to conventional heating methods, especially when combined with microwave assistance. scirp.org In these systems, the alcohol reactant also functions as the reaction medium. scirp.org While some reactions can be performed in an aqueous medium, such as the synthesis of certain β-aminostyrenes, many procedures involving analogs of this compound utilize aqueous solutions primarily during the workup phase for extraction and purification. researchgate.netgoogle.com

Table 1: Examples of Solvent-Free and Aqueous Phase Reactions for Amino Acid Analogs

Reactants Reaction Type Conditions Product Type Key Findings Reference Unprotected α-amino acids, Alcohols (various) Esterification Solvent-free, MsOH or p-TsOH catalyst, Microwave irradiation Ionic-esterified amino acids Efficient, one-pot, solventless protocol with good yields and high purity after simple crystallization. nih.gov L-leucine, n-butanol/ethanol Esterification Solvent-free, Microwave vs. Conventional heating Butyl/Ethyl ester of L-leucine Microwave irradiation accelerated the solvent-free reaction compared to an oil bath, increasing the yield. 2-phenethyl alcohol, Ethyl acetate Transesterification Solvent-free, Immobilized lipase (B570770) (Novozym® 435), Packed-bed reactor 2-Phenylethyl acetate Demonstrates a continuous, solvent-free biosynthesis method with high conversion rates and easy purification. Phenethyl esters, Secondary amine Enamine Synthesis Aqueous medium option available β-aminostyrenes The process for preparing these reactive intermediates can be performed in an aqueous medium.

Microwave-Assisted and Photochemical Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool, utilizing microwave dielectric heating to dramatically shorten reaction times, often from hours to minutes, while improving product yields and quality. researchgate.netajrconline.org This technology is considered an important approach in green chemistry due to its efficiency and reduced energy consumption. ajrconline.org

Microwave irradiation has been successfully applied to the synthesis of various analogs of this compound. For instance, α-aminophosphonates, which are structural analogs of α-amino acids, have been synthesized via a catalyst-free, microwave-assisted Kabachnik-Fields reaction. nih.govthieme-connect.de In one study, a mixture of an aldehyde, an amine, and diphenyl phosphite (B83602) in ethanol was irradiated at 80°C for just 10 minutes to produce the desired α-aminophosphonates in high yields. nih.gov Subsequent hydrolysis of these phosphonates to α-aminophosphonic acids was also achieved efficiently using microwave heating at 140°C for 20 minutes. nih.gov Similarly, the synthesis of amino acid benzyl ester p-toluenesulfonate salts is significantly accelerated by microwaves. researchgate.net This rapid and efficient method has been used to form peptide bonds in as little as 30-45 seconds, yielding pure products. researchgate.net

Photochemical methods offer another advanced route for synthesizing complex molecular structures by using light to initiate reactions. A novel photochemical intermolecular formal [3+2] cycloaddition has been developed to create aminocyclopentane derivatives. nih.gov This method employs a masked N-centered radical strategy, where a cyclopropylimine is excited by visible light. nih.gov This excitation generates a diradical intermediate that undergoes strain-driven fragmentation and subsequent cyclization to form the aminocyclopentane product, which can then be acylated. nih.gov This strategy provides a mild and efficient pathway to access complex amine building blocks that are challenging to synthesize using traditional methods. nih.gov

Table 2: Advanced Synthesis of this compound Analogs

Methodology Substrates Conditions Product Type Yield Reference Microwave-Assisted Aldehydes, Amines, Diphenyl phosphite Ethanol, 80°C, 10 min α-Aminophosphonates Not specified, but product precipitates on cooling researchgate.net Microwave-Assisted α-Aminophosphonates, K₂CO₃ Ethanol/Water (3:1), 140°C, 20 min α-Aminophosphonic acids Not specified researchgate.net Microwave-Assisted Amino acids, Benzyl alcohol, p-TsOH Microwave irradiation Amino acid benzyl ester p-toluenesulfonate salts Good yield and purity Microwave-Assisted Fmoc-amino acid chloride, Zinc dust Microwave irradiation, 30-45 seconds Peptides 90% Microwave-Assisted 2-[(carboxymethyl)amino]benzoic acids, Acetic anhydride, Triethylamine 80°C, 1 min, 300 W 1-acetyl-1H-indol-3-yl acetates 34-71% Photochemical Cyclopropylimines, Substituted alkenes Visible light excitation N-functionalized aminocyclopentanes Not specified scirp.org

Chemical Reactivity and Transformation Studies of Ethyl Phenylsulfonyl Amino Acetate

Nucleophilic Reactivity of the α-Carbon Center and its Derivatives

The carbon atom positioned between the carbonyl group of the ester and the sulfonyl group (the α-carbon) exhibits significant nucleophilic potential. The electron-withdrawing nature of the adjacent phenylsulfonyl and ethyl ester groups increases the acidity of the methylene (B1212753) protons. In the presence of a suitable base, one of these protons can be abstracted to form a stabilized carbanion (enolate). This enolate is a potent nucleophile, capable of participating in a variety of bond-forming reactions.

Alkylation and Acylation Reactions

The generation of the carbanion at the α-position facilitates its reaction with various electrophiles, most notably in alkylation and acylation reactions. When treated with a base followed by an alkyl halide, the nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, forming a new carbon-carbon bond. This method allows for the introduction of a wide range of alkyl substituents at the α-position. researchgate.net Similarly, acylation can be achieved using acylating agents like acid chlorides or anhydrides, leading to the formation of β-keto esters. These reactions are fundamental for elaborating the carbon skeleton of the molecule.

Table 1: Representative Alkylation Reactions of the α-Carbon

| Electrophile | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide | Sodium Ethoxide | Ethanol (B145695) | Ethyl 2-((phenylsulfonyl)amino)propanoate |

| Benzyl (B1604629) Bromide | Potassium tert-butoxide | THF | Ethyl 3-phenyl-2-((phenylsulfonyl)amino)propanoate |

Condensation Reactions at the Methylene Group

The active methylene group of ethyl ((phenylsulfonyl)amino)acetate is a prime candidate for condensation reactions with carbonyl compounds, such as aldehydes and ketones. In a reaction analogous to the Knoevenagel condensation, the α-carbon nucleophile can add to the carbonyl carbon of an aldehyde or ketone. Subsequent elimination of water yields an α,β-unsaturated product. Furthermore, under appropriate basic conditions, it can undergo Claisen-type condensation reactions with other esters. libretexts.orgopenstax.org These transformations are crucial for synthesizing more complex molecules with extended carbon chains and diverse functional groups from simple precursors. nih.gov

Table 2: Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Catalyst | Reaction Type | Product Class |

|---|---|---|---|

| Benzaldehyde | Piperidine/Acetic Acid | Knoevenagel Condensation | Ethyl 3-phenyl-2-((phenylsulfonyl)amino)acrylate |

| Acetone | Sodium Ethoxide | Aldol-type Condensation | Ethyl 3-methyl-2-((phenylsulfonyl)amino)but-2-enoate |

Electrophilic Reactivity of the Ester and Sulfonyl Groups

While the α-carbon provides a center for nucleophilic attack, the ester and sulfonyl groups contain electrophilic sites that are susceptible to reaction with nucleophiles.

Transesterification and Amidation Reactions of the Ethyl Ester

The ethyl ester functionality is a classic electrophilic group that can undergo nucleophilic acyl substitution. Reaction with an alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group in a process known as transesterification.

More significantly, the ester readily reacts with primary or secondary amines to form the corresponding amides. nih.govresearchgate.net This amidation reaction is a highly valuable transformation, as it converts the ester into a stable amide linkage, a core component of peptides and many pharmaceuticals. organic-chemistry.orgresearchgate.net This reaction allows for the coupling of the N-phenylsulfonyl glycine (B1666218) backbone with various amine-containing molecules to generate a library of N-(phenylsulfonyl)glycinamides.

Table 3: Synthesis of Amides from this compound

| Amine | Reaction Conditions | Product |

|---|---|---|

| Ammonia (B1221849) | Heat, Methanol (B129727) | 2-((Phenylsulfonyl)amino)acetamide |

| Benzylamine | Lewis Acid Catalyst, Toluene | N-benzyl-2-((phenylsulfonyl)amino)acetamide |

Reactions Involving the Sulfonyl Group as an Activating or Leaving Group

The phenylsulfonyl group primarily functions as a robust electron-withdrawing and protecting group for the amino functionality. Its presence enhances the acidity of both the N-H proton and the α-C-H protons. This activation is crucial for the reactivity described in section 3.1. The N-S bond is generally stable under many reaction conditions, allowing for selective modifications at other parts of the molecule.

While not a typical leaving group from the nitrogen atom under standard conditions, the sulfonamide linkage can be cleaved under specific, harsh reductive conditions (e.g., using sodium in liquid ammonia or samarium iodide). In some specialized contexts involving highly stabilized anions, the entire sulfonyl group can be displaced, but its primary role remains that of an activating and protecting moiety. nih.gov

Derivatization Reactions for Advanced Chemical Probes and Analytical Research

For instance, the products of alkylation and condensation reactions can serve as intermediates in the synthesis of non-canonical amino acids or heterocyclic systems. These novel structures are of significant interest in medicinal chemistry for the development of peptidomimetics and new therapeutic agents. By analogy with other activated methylene compounds like ethyl nitroacetate, derivatives of this compound could be used to synthesize molecules with unique photophysical properties, such as fluorescent probes or bioluminescent substrates for analytical assays. nih.govresearchgate.net Furthermore, the ability to readily form amides allows for its incorporation into larger molecular assemblies, which can be studied for their unique properties and interactions, potentially using advanced analytical techniques like mass spectrometry. nih.gov

Formation of Diastereomeric Derivatives for Chiral Resolution

While this compound itself is achiral, its derivatives can be used in the context of chiral resolution. The general principle involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard laboratory techniques like fractional crystallization or chromatography.

Although specific studies detailing the resolution of other compounds using this compound as the resolving agent are not prominent, the molecule's own derivatives can be resolved if a chiral center is introduced. More commonly, N-sulfonylated amino acids are valuable for resolving racemic compounds, such as amines. For instance, the acidic proton on the sulfonamide nitrogen can be deprotonated and reacted with a racemic chiral amine. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a racemic chiral alcohol or amine. This process creates a pair of diastereomers.

The separation of these diastereomers is a cornerstone of stereoselective synthesis. acs.orgnih.gov For example, N-tosyl-(S)-proline has been used as an efficient chiral resolving agent for certain amines through the formation of diastereomeric amides that are separable by chromatography. researchgate.net This established principle is applicable to derivatives of this compound.

Table 1: Conceptual Framework for Diastereomeric Derivative Formation

| Reactant A (Racemic) | Reactant B (Chiral Resolving Agent) | Diastereomeric Products | Separation Method |

| Racemic Amine | N-(phenylsulfonyl)glycine (from hydrolysis) | Diastereomeric Amides | Chromatography / Crystallization |

| Racemic Alcohol | N-(phenylsulfonyl)glycine (from hydrolysis) | Diastereomeric Esters | Chromatography / Crystallization |

| Racemic Carboxylic Acid | This compound derivative with chiral amine | Diastereomeric Amides | Chromatography / Crystallization |

This table illustrates the general, established chemical principles for creating and separating diastereomers, which are applicable to derivatives of this compound.

Spectroscopic Tagging for Mechanistic Studies

In mechanistic studies, it is often necessary to track the incorporation or transformation of a specific molecule within a complex reaction sequence. This compound possesses distinct spectroscopic handles that allow it to function as an intrinsic spectroscopic tag.

The key features for this application are:

Phenylsulfonyl Group: The aromatic protons of the phenyl ring provide a clear set of signals in the ¹H NMR spectrum, typically in the δ 7.5-8.0 ppm region. The carbon atoms also give characteristic signals in the ¹³C NMR spectrum.

Ethyl Ester Group: The ethyl group gives rise to a characteristic quartet and triplet pattern in the ¹H NMR spectrum, which is easily identifiable.

Sulfonamide Group: The S=O bonds of the sulfonyl group have strong, characteristic stretching frequencies in the infrared (IR) spectrum, typically found around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).

By monitoring the chemical shifts, splitting patterns, and integration of these signals, chemists can follow the fate of the this compound moiety throughout a reaction. For example, a change in the chemical environment of the alpha-protons (the CH₂ group between the nitrogen and the carbonyl) can indicate its participation in a reaction. The disappearance of the ester signals would confirm its hydrolysis or transesterification. This ability to be tracked via standard spectroscopic methods makes it a useful substrate for elucidating reaction pathways without the need for isotopic labeling.

Coupling Reactions Involving the Amino and Sulfonyl Moieties

The sulfonamide and the activated methylene group in this compound are prime sites for participation in various coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Cross-Coupling Reactions for C-N and C-C Bond Formation

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to build molecular complexity. The structure of this compound is well-suited for such transformations.

C-N Bond Formation: The N-H bond of the sulfonamide is nucleophilic and can participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. In a typical reaction, the sulfonamide is deprotonated with a base and coupled with an aryl halide or triflate in the presence of a palladium or copper catalyst. This reaction constructs a tri-substituted nitrogen center, linking the phenylsulfonylaminoacetate core to a new aryl group.

C-C Bond Formation: The formation of new C-C bonds can be envisioned through C-H activation. nih.gov The amide/sulfonamide directing group can facilitate the ortho-C-H activation of the phenylsulfonyl ring, allowing for its arylation, alkylation, or alkenylation. nih.gov Furthermore, the α-carbon (the CH₂ next to the ester) is activated and can be deprotonated to form an enolate. This enolate can then act as a nucleophile in various C-C bond-forming reactions, including palladium-catalyzed allylic alkylation or coupling with other electrophiles. Such transformations are fundamental in building the carbon skeleton of larger molecules. nih.gov

Table 2: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Bond Formed |

| N-Arylation | This compound | Aryl Bromide | Pd(OAc)₂, Ligand, Base (e.g., Cs₂CO₃) | C-N |

| α-Arylation | This compound | Aryl Halide | Pd Catalyst, Base (e.g., LHMDS) | C-C |

| C-H Activation | This compound | Alkene | Rh(III) or Pd(II) Catalyst, Oxidant | C-C |

This table summarizes potential cross-coupling reactions based on the known reactivity of sulfonamides and activated methylene compounds.

Cycloaddition and Annulation Reactions for Heterocyclic Scaffolds

The reactivity of this compound extends to its use in cycloaddition and annulation reactions, which are powerful methods for constructing heterocyclic rings—core structures in many pharmaceutical and agrochemical compounds.

The key to this reactivity is the formation of an enolate from the active methylene group. This enolate can act as a component in various cycloaddition pathways. For example, as an equivalent of a 1,3-dipole, it can participate in formal [3+2] cycloaddition reactions. nih.gov In a reaction analogous to that of N-alkylidene glycine ester anions, the enolate of this compound could react with activated alkenes or alkynes to furnish highly substituted five-membered rings like pyrrolidines, a reaction of high stereochemical importance. nih.gov

Multi-Component Cyclization Reactions (e.g., Pyrazoles, Triazoles)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org this compound and its derivatives are suitable candidates for designing MCRs to build important heterocyclic scaffolds like pyrazoles and triazoles.

Pyrazole (B372694) Synthesis: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound (or equivalent) with a hydrazine (B178648). beilstein-journals.orgmdpi.com this compound can be envisioned as a synthon in such reactions. For instance, in a three-component reaction with a hydrazine and an aldehyde, the in-situ-formed enolate of the acetate (B1210297) could react to form a pyrazolidinone core, which could then be further functionalized or aromatized.

Triazole Synthesis: The synthesis of 1,2,3-triazoles can be achieved through the cycloaddition of an azide (B81097) with an enolate. A prominent example is the Dimroth cyclization. nih.gov In a three-component reaction, an enolate generated from this compound could react with an organic azide and an aldehyde. This would proceed via a sequential copper-catalyzed process, leading to a highly substituted 4-sulfonyl-1,2,3-triazole. nih.gov The reaction provides a direct route to complex triazoles, which are valuable in medicinal chemistry and materials science.

Table 3: Example of a Multi-Component Reaction for Triazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst / Conditions | Heterocyclic Product |

| Enolate from this compound | Phenyl Azide | Benzaldehyde | CuCl₂, DBU, DMSO, 25°C | 1,5-Diphenyl-4-(phenylsulfonyl)-1H-1,2,3-triazole derivative |

This table outlines a plausible multi-component reaction for synthesizing a triazole derivative, based on established methods like the Dimroth cyclization. nih.gov

Mechanistic Investigations of Key Transformations Involving Ethyl Phenylsulfonyl Amino Acetate

Elucidation of Reaction Pathways and Intermediates

Reactions involving ethyl ((phenylsulfonyl)amino)acetate, such as N-alkylation, hydrolysis, and reactions at the α-carbon, are expected to proceed through common organic reaction pathways. The specific pathway and the stability of any intermediates are influenced by the electronic nature of the phenylsulfonyl group and the ester moiety.

In nucleophilic substitution reactions, for instance, the reaction could proceed through either a concerted (SN2) or a stepwise (SN1-like) mechanism. The strong electron-withdrawing nature of the phenylsulfonyl group would significantly influence the acidity of the N-H proton and the stability of potential anionic intermediates.

Kinetic and Thermodynamic Studies of Reactions

Detailed kinetic and thermodynamic data specifically for reactions of this compound are sparse. However, studies on analogous systems provide a framework for understanding the factors that would govern its reaction rates and equilibria.

For example, kinetic investigations of the reaction between phenyl radicals and ethyl acetate (B1210297) have been conducted, revealing temperature-dependent rate coefficients and providing insights into the energetics of hydrogen abstraction from the ethyl group. nih.gov While not a direct analogue, this type of study highlights the methodologies used to probe reaction kinetics. A hypothetical kinetic study on the hydrolysis of this compound would likely involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., pH, temperature) to determine the rate law and activation parameters.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Parameter | Hypothetical Value | Significance |

| Rate Constant (k) | Varies with conditions | Quantifies the reaction speed. |

| Activation Energy (Ea) | To be determined | The minimum energy required for the reaction to occur. |

| Pre-exponential Factor (A) | To be determined | Relates to the frequency of effective collisions. |

| Enthalpy of Reaction (ΔH) | To be determined | Indicates whether the reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | To be determined | Measures the change in disorder of the system. |

This table presents a conceptual framework for the types of data that would be obtained from a kinetic and thermodynamic study.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. For this compound, isotopes such as ¹³C, ¹⁵N, ¹⁸O, and ²H (deuterium) could be strategically incorporated to probe reaction pathways.

For instance, to study the mechanism of ester hydrolysis, the reaction could be carried out in ¹⁸O-labeled water. The position of the ¹⁸O label in the resulting carboxylic acid or alcohol product would definitively determine whether the cleavage occurred at the acyl-oxygen or alkyl-oxygen bond. Similarly, deuterium (B1214612) labeling at the α-carbon could be used to investigate the role of enolate-like intermediates in reactions involving this position. While specific studies on this compound are not reported, the use of isotopically labeled amino acids is a common practice in biosynthetic and metabolic research to trace the incorporation of precursors into larger molecules. isotope.comnih.gov

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies

| Isotope | Position of Label | Mechanistic Question to Address |

| ¹⁸O | Carbonyl oxygen of the ester | To determine the site of bond cleavage in hydrolysis. |

| ¹⁵N | Sulfonamide nitrogen | To track the fate of the nitrogen atom in substitution or rearrangement reactions. |

| ¹³C | α-carbon | To investigate reactions involving the α-carbon, such as enolate formation. |

| ²H (D) | N-H position | To probe the involvement of proton transfer steps in the rate-determining step. |

Computational Chemistry Approaches to Reaction Mechanisms and Transition States

In the absence of extensive experimental data, computational chemistry provides a valuable tool for predicting reaction mechanisms and characterizing transition states. rsc.orgresearchgate.net Methods like Density Functional Theory (DFT) can be used to model the reaction of this compound with various reagents.

Such calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. For example, a computational study of the thermal decomposition of a related compound, 1-phenylethyl acetate, has been used to investigate the transition state geometry and calculate activation energies. researchgate.net A similar approach for a reaction of this compound would involve:

Geometry Optimization: Finding the lowest energy structures for all species involved.

Frequency Calculations: To confirm that reactants and products are energy minima and transition states have a single imaginary frequency.

Intrinsic Reaction Coordinate (IRC) calculations: To verify that a transition state connects the correct reactant and product.

These computational models can provide detailed insights into bond-breaking and bond-forming processes at the molecular level, offering predictions that can guide future experimental work.

Computational and Theoretical Chemistry Studies of Ethyl Phenylsulfonyl Amino Acetate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These in silico studies allow for the detailed examination of electronic structure, stable geometric arrangements, and conformational possibilities.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and equilibrium geometry of organic molecules due to its balance of computational efficiency and accuracy. cas.org This method is used to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles by finding the minimum energy arrangement of the atoms. For sulfonamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are routinely employed to achieve reliable geometries that correspond well with experimental data from X-ray crystallography. nih.govmdpi.comnih.gov

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) from a DFT Study of a Related Sulfonamide Derivative.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S1–O1 | 1.445 | O1–S1–O2 | 120.5 |

| S1–O2 | 1.445 | O1–S1–N1 | 108.9 |

| S1–N1 | 1.687 | O2–S1–N1 | 108.9 |

| S1–C6 | 1.772 | N1–S1–C6 | 106.3 |

| N1–C5 | 1.385 | S1–N1–C5 | 118.9 |

Data derived from studies on related sulfonamide structures as a representative example.

Molecules with rotatable single bonds, such as Ethyl ((phenylsulfonyl)amino)acetate, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Computational methods can generate a conformational energy map, which plots the energy of the molecule as a function of one or more torsional angles. acs.org

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by a delicate balance of intermolecular interactions. Understanding these interactions is key to predicting crystal structure and related physical properties.

The molecular structure of this compound contains functional groups capable of forming significant intermolecular interactions. The secondary amine (N-H) group is a hydrogen bond donor, while the sulfonyl (S=O) and carbonyl (C=O) oxygen atoms are effective hydrogen bond acceptors. In the crystal lattice of related sulfonamides, it is common to observe N–H···O=S or N–H···O=C hydrogen bonds, which link molecules into chains or more complex three-dimensional networks. mit.edu

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are used to generate a two-dimensional "fingerprint plot," which provides a summary of all intermolecular contacts. chemrxiv.org

Table 2: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Structurally Similar Compounds.

| Intermolecular Contact | Contribution Range (%) |

|---|---|

| H···H | 40.0 - 54.6 |

| C···H/H···C | 15.5 - 24.1 |

| O···H/H···O | 13.6 - 18.7 |

| N···H/H···N | 9.2 - 16.1 |

| C···C (π-stacking) | 1.6 - 8.7 |

Data compiled from Hirshfeld analyses of various organic molecules containing sulfonyl, ester, and phenyl groups to provide a representative example. nih.govchemrxiv.orgnih.govrsc.org

Prediction of Reactivity and Selectivity via Computational Models

Computational models are invaluable for predicting the chemical reactivity and selectivity of molecules, providing insights that can guide synthetic efforts. DFT-based calculations are central to these predictions. Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Fukui functions, can identify the most probable sites for electrophilic or nucleophilic attack. mdpi.comnih.gov For sulfonamides, these methods have successfully predicted reactive sites, for instance, in chlorination reactions where the aniline (B41778) group is identified as the key region for chemical transformation. nih.gov

Furthermore, computational chemistry can be used to model entire reaction pathways, calculating the activation energies of transition states to determine the most favorable mechanism. rsc.org This approach can elucidate why certain products are formed over others. For instance, studies on sulfonamides have investigated their degradation mechanisms by calculating the free energy barriers for different reaction pathways, such as H-abstraction or electrophilic attack by radicals. nih.gov

More advanced approaches combine quantum mechanics with machine learning to develop models that can predict the outcomes of reactions with high accuracy. rsc.org By training on large datasets of known reactions, these models can learn the complex relationships between a molecule's structure and its reactivity, enabling the rapid screening of substrates and the prediction of site selectivity in complex chemical transformations. rsc.org

Advanced Electronic Structure Analysis (e.g., Orbital Interactions, Charge Distribution)

Advanced electronic structure analysis of this compound would involve sophisticated quantum chemical calculations to provide deep insights into its molecular properties. These studies typically employ methods like Density Functional Theory (DFT) to model the electron distribution and orbital energies.

Orbital Interactions: A key aspect of this analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the more electron-rich portions of the molecule, such as the phenyl ring or the amino group, while the LUMO would be centered on the electron-withdrawing sulfonyl and ester groups. The interaction between these orbitals governs the molecule's electronic transitions and its behavior in chemical reactions.

A hypothetical data table for the frontier molecular orbitals, derived from a DFT calculation, might look as follows. Please note, these are illustrative values and not from actual research findings.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| Note: This table is for illustrative purposes only. |

Charge Distribution: Understanding the distribution of electron density throughout this compound is fundamental to predicting its electrostatic interactions and reactive sites. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom in the molecule.

Mulliken charge analysis provides a straightforward method for estimating atomic charges by partitioning the electron population among the atoms. NBO analysis offers a more detailed picture by localizing the electron density into bonds and lone pairs, providing insights into bonding interactions and charge delocalization.

The sulfonyl group (SO₂) is strongly electron-withdrawing, leading to a significant positive charge on the sulfur atom and negative charges on the oxygen atoms. The phenyl ring, amino group, and ethyl acetate (B1210297) moiety would also exhibit a complex charge distribution based on the interplay of inductive and resonance effects. A hypothetical table of Mulliken atomic charges is presented below for illustrative purposes.

| Atom/Group | Mulliken Charge (a.u.) |

| Phenyl Group (C₆H₅) | -0.15 |

| Sulfur (S) | +1.20 |

| Oxygen (in SO₂) | -0.65 |

| Nitrogen (N) | -0.40 |

| Carbonyl Carbon (C=O) | +0.55 |

| Carbonyl Oxygen (C=O) | -0.50 |

| Note: This table is for illustrative purposes only and does not represent experimentally or computationally verified data. |

These computational approaches provide a powerful toolkit for the theoretical investigation of molecules like this compound, offering predictions of their electronic properties that complement experimental findings.

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Product Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl ((phenylsulfonyl)amino)acetate, ¹H NMR and ¹³C NMR would be used to confirm the presence and arrangement of all constituent protons and carbon atoms.

In ¹H NMR analysis, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value reveals the relative number of protons for that signal, and the splitting pattern (multiplicity) provides information about adjacent protons according to the n+1 rule.

For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group, the N-H proton, the methylene (B1212753) protons of the acetate (B1210297) group, and the methylene and methyl protons of the ethyl ester group. The N-H proton signal may be broad and its coupling to adjacent CH₂ protons might not always be resolved.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below, based on established chemical shift ranges for its functional groups.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Proton NMR) | |||

|---|---|---|---|

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Phenyl (Ar-H) | 7.5 - 8.0 | Multiplet (m) | 5H |

| Amine (N-H) | ~5.0 - 6.0 (variable) | Triplet (t) or Broad Singlet (br s) | 1H |

| Ester Methylene (O-CH₂) | ~4.1 | Quartet (q) | 2H |

| Amide Methylene (N-CH₂) | ~3.9 | Doublet (d) | 2H |

| Ester Methyl (CH₃) | ~1.2 | Triplet (t) | 3H |

| ¹³C NMR (Carbon NMR) | |||

| Assignment | Expected Chemical Shift (δ, ppm) | ||

| Carbonyl (C=O) | ~169 | ||

| Phenyl (Ar-C, C-S) | ~140 | ||

| Phenyl (Ar-C) | ~127 - 134 | ||

| Ester Methylene (O-CH₂) | ~62 | ||

| Amide Methylene (N-CH₂) | ~45 | ||

| Ester Methyl (CH₃) | ~14 |

Mass Spectrometry (MS) for Reaction Monitoring and Precise Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In synthetic chemistry, it is crucial for confirming the molecular weight of a target compound and for monitoring the progress of a reaction. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound.

For the synthesis of this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed. ESI-MS is a soft ionization technique that typically generates protonated molecules, such as [M+H]⁺, or adducts with sodium, [M+Na]⁺. By analyzing aliquots from a reaction mixture over time, a chemist can track the disappearance of starting materials and the appearance of the product, thereby optimizing reaction conditions.

The monoisotopic mass of this compound (C₁₀H₁₃NO₄S) is 243.0565 Da. HRMS analysis would be expected to find an ion with a mass-to-charge ratio that matches this value to within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Adduct Ion | Calculated Mass (m/z) | Analysis Goal |

|---|---|---|---|

| C₁₀H₁₃NO₄S | [M+H]⁺ | 244.0638 | Confirmation of molecular weight and elemental formula. |

| [M+Na]⁺ | 266.0457 | Confirmation of molecular weight and elemental formula. |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how molecules pack in the solid state.

To perform this analysis on this compound, a high-quality single crystal must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. While a published crystal structure for this compound is not available, studies on closely related compounds, such as ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate, demonstrate the power of this technique. researchgate.net For such molecules, X-ray diffraction has been used to unambiguously confirm N-alkylation over O-alkylation and to characterize complex intramolecular and intermolecular hydrogen bonding networks. researchgate.netresearchgate.net

If a crystal structure of this compound were determined, it would provide definitive proof of its covalent structure and reveal the conformation adopted by the flexible ethyl acetate and sulfonylamino groups in the solid state.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Information Gained |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Fundamental symmetry of the crystal lattice. |

| Space Group | Describes the symmetry elements within the unit cell. | Detailed internal symmetry of the molecular packing. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit cell of the crystal. | Size and shape of the fundamental repeating block. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | Confirmation of bonding (e.g., C=O vs. C-O). |

| Bond Angles (°) | The angles formed between three connected atoms. | Molecular geometry and steric effects. |

| Hydrogen Bonds | Key intermolecular forces, particularly involving the N-H and C=O groups. | Understanding of the supramolecular structure and crystal packing. |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Raman spectroscopy measures the inelastic scattering of monochromatic light, providing similar information about vibrational modes.

For this compound, IR spectroscopy would be particularly useful for identifying key functional groups. A strong absorption band is expected for the carbonyl (C=O) group of the ester, typically around 1735-1750 cm⁻¹. The sulfonyl (SO₂) group would exhibit two characteristic strong stretching vibrations, one symmetric and one asymmetric, in the regions of 1150-1180 cm⁻¹ and 1310-1350 cm⁻¹, respectively. The N-H stretch of the sulfonamide would appear as a distinct peak around 3200-3300 cm⁻¹. The C-O stretching of the ester and C-N stretching vibrations would also be visible.

Raman spectroscopy is often better for detecting symmetric, non-polar bonds. frontiersin.org Therefore, it could be particularly effective for observing the symmetric S=O stretch and vibrations of the aromatic phenyl ring. Together, these two techniques provide a comprehensive fingerprint of the molecule's functional groups.

Table 4: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1310 - 1350 | Strong |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1150 - 1180 | Strong |

| C-O (Ester) | Stretching | 1100 - 1300 | Strong |

Spectrophotometric and Spectrofluorimetric Methods for Quantitative and Mechanistic Analytical Research

UV-Visible (UV-Vis) spectrophotometry and spectrofluorimetry are analytical techniques that measure the absorption and emission of light, respectively, by a molecule. These methods are primarily used for quantitative analysis—determining the concentration of a substance in a sample—and for studying electronic transitions within a molecule.

This compound contains a phenylsulfonyl group, which is a chromophore that absorbs UV light. A UV-Vis spectrum of this compound would be expected to show absorption bands in the UV region, likely below 300 nm, corresponding to π-π* electronic transitions within the benzene (B151609) ring. While a detailed study on this specific molecule is not available, research on similar compounds like ethyl 2-(4-aminophenoxy) acetate shows characteristic UV absorption bands at 234 nm and 299 nm. mdpi.com By using a calibration curve constructed with standards of known concentration (Beer-Lambert Law), UV-Vis spectrophotometry could be developed into a rapid method for quantifying this compound in solution.

Spectrofluorimetry is generally more sensitive than spectrophotometry but requires the molecule to be fluorescent (i.e., to emit light after absorption). Many simple aromatic compounds are not strongly fluorescent. Whether this compound exhibits useful fluorescence would require experimental investigation. If it were fluorescent, this technique could offer a highly sensitive method for its detection in various applications, including mechanistic studies of reactions where it acts as a reactant or product.

Table 5: Expected Spectrophotometric Properties for this compound

| Technique | Parameter | Expected Value/Region | Application |

|---|---|---|---|

| UV-Vis Spectrophotometry | λ_max (Wavelength of Max. Absorption) | ~220 - 280 nm | Corresponds to π-π* transitions of the phenyl ring. |

| Molar Absorptivity (ε) | To be determined experimentally. | Used for quantitative analysis via the Beer-Lambert Law. | |

| Spectrofluorimetry | Excitation Wavelength (λ_ex) | To be determined experimentally. | Highly sensitive quantitative analysis and mechanistic studies (if fluorescent). |

| Emission Wavelength (λ_em) | To be determined experimentally. |

Applications in Advanced Organic Synthesis and Methodology Development

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The structural attributes of ethyl ((phenylsulfonyl)amino)acetate make it an attractive starting material for the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic nitrogen and an activatable methylene (B1212753) group, allows for sequential and diverse chemical transformations.

Precursor to Peptidomimetics and Designed Amino Acid Derivatives

Peptidomimetics, molecules that mimic the structure and function of peptides, are of significant interest in medicinal chemistry due to their enhanced stability and bioavailability compared to their natural peptide counterparts. N-sulfonylated amino acids and their esters, such as this compound, serve as crucial precursors in the synthesis of these valuable compounds. The phenylsulfonyl group acts as a stable and robust protecting group for the amine, allowing for selective modifications at other parts of the molecule.

Sulfonopeptides, which are sulfur analogs of natural peptides, have been widely utilized as enzyme inhibitors. orientjchem.org The tetrahedral geometry of the sulfonyl group can mimic the transition state of amide or ester hydrolysis, a key process in many enzymatic reactions. orientjchem.org this compound can be envisioned as a foundational unit for the construction of more elaborate sulfonopeptides and other peptidomimetic structures. By modifying the ester or the phenylsulfonyl group, or by coupling it with other amino acid derivatives, a diverse library of peptidomimetics can be generated. nih.govmdpi.com Non-canonical amino acids, which are not among the 20 proteinogenic amino acids, are also key components in designing peptidomimetics with improved properties. nih.gov this compound provides a scaffold that can be elaborated into such non-canonical amino acid derivatives.

Role in Total Synthesis Strategies of Natural Products or Analogs

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methods and strategies. While direct examples of the use of this compound in the total synthesis of a specific natural product are not extensively documented in readily available literature, its structural motifs are present in key intermediates of complex syntheses. N-sulfonylated amino acids are recognized as important building blocks in the synthesis of natural product analogs and other complex bioactive molecules. nih.govnih.gov

For instance, in the synthesis of complex alkaloids or macrolides, the controlled introduction of nitrogen-containing stereocenters is a critical challenge. nih.gov The N-phenylsulfonyl group in this compound provides a reliable way to protect the nitrogen functionality while allowing for transformations at the ester and the alpha-carbon. The development of synthetic routes to complex natural products often relies on the assembly of smaller, functionalized building blocks, a role for which this compound is well-suited. organic-chemistry.orgresearchgate.netgoogle.com

Development of Novel Reaction Methodologies

The reactivity of this compound has been harnessed in the development of new synthetic methods, particularly in the formation of carbon-carbon bonds and in the exploration of catalytic processes.

Application in C-C Bond Forming Reactions (e.g., Horner-Wadsworth-Emmons Olefination)

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgnih.govbibliomed.org The reaction relies on the use of a stabilized phosphonate (B1237965) carbanion. The methylene group of this compound, situated between two electron-withdrawing groups (the ester and the phenylsulfonylamino moiety), is acidic and can be deprotonated to form a stabilized carbanion.

This carbanion can then be further functionalized to generate a phosphonate reagent suitable for the HWE reaction. The synthesis of such a phosphonate would typically involve the reaction of a halogenated derivative of this compound with a phosphite (B83602) ester, such as triethyl phosphite, via the Michaelis-Arbuzov reaction. nih.gov The resulting phosphonate reagent, bearing the N-phenylsulfonylaminoacetate backbone, could then be used to introduce this functionalized moiety into various molecules through the HWE olefination, providing access to α,β-unsaturated amino acid derivatives. These unsaturated products are valuable intermediates in the synthesis of various biologically active compounds. The HWE reaction is known for its generally high E-selectivity, although modifications to the phosphonate or reaction conditions can influence the stereochemical outcome. nih.govorganic-chemistry.org

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description | Reference |

| Reactants | Stabilized phosphonate carbanion and an aldehyde or ketone. | organic-chemistry.orgnih.gov |

| Product | Predominantly E-alkenes. | organic-chemistry.orgbibliomed.org |

| Advantages | High stereoselectivity, mild reaction conditions, and easy removal of byproducts. | scispace.com |

| Mechanism | Involves the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl, and elimination to form the alkene. | nih.gov |

Contribution to Catalytic Cycles (e.g., in transition metal catalysis, organocatalysis)

While specific examples of this compound as a ligand or catalyst in transition metal or organocatalysis are not prominently reported, its structural components suggest potential applications. The nitrogen and oxygen atoms in the molecule could potentially coordinate with metal centers, making it a candidate for a ligand in transition metal catalysis. N-sulfonylated amino acids and their derivatives have been explored in the context of organocatalysis. orientjchem.org

For example, the development of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, has been a significant area of research. The amino and ester/acid functionalities within the N-sulfonylated amino acid framework could be incorporated into such catalysts. These catalysts are effective in promoting a variety of asymmetric reactions. Furthermore, palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, and substrates containing sulfonamide groups have been successfully employed in these transformations. The phenylsulfonyl group can influence the electronic properties of the molecule and participate in directing the outcome of catalytic reactions.

Synthesis of Bioactive Scaffolds and Chemical Probes for Research Purposes

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic scaffolds that form the core of many bioactive molecules and for the development of chemical probes to study biological processes.

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in pharmaceuticals and natural products. nih.gov Pyrazoles, for instance, are a class of five-membered heterocyclic compounds known for a wide range of biological activities. orientjchem.orgorganic-chemistry.orggoogle.com The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This compound can be envisioned as a precursor to a β-keto ester derivative, which could then undergo cyclization with hydrazines to form substituted pyrazoles. For example, reaction with phenylhydrazine (B124118) could yield 1-phenyl-pyrazolone derivatives. orientjchem.org

Table 2: Examples of Bioactive Heterocyclic Scaffolds

| Heterocycle | Potential Biological Activities | Reference |

| Pyrazole (B372694) | Antimicrobial, Anti-inflammatory, Anticancer | orientjchem.orgorganic-chemistry.orggoogle.com |

| Triazole | Antifungal, Antiviral, Anticancer | researchgate.net |

| Quinoline | Antimalarial, Antibacterial, Anticancer | nih.gov |

Furthermore, chemical probes are essential tools for studying the function of enzymes and other biological targets. scispace.com These probes often contain a reactive group ("warhead") that covalently binds to the active site of an enzyme, allowing for its detection and characterization. N-sulfonylated amino acid esters can be designed as probes for proteases, where the sulfonyl group can act as a leaving group or part of the recognition element. The ester functionality can be modified to include a reporter tag, such as a fluorophore or a biotin, for detection. The development of activity-based probes (ABPs) often relies on the synthesis of peptide or peptidomimetic structures that can specifically target certain enzymes. scispace.com The N-phenylsulfonyl group can serve as a stable protecting group during the synthesis of such probes.

Exploration of Molecular Biological Activities and Mechanisms Non Clinical Research Focus

In vitro Biological Target Identification and Mechanistic Elucidation

The identification of specific in vitro biological targets for ethyl ((phenylsulfonyl)amino)acetate is an ongoing area of research. Based on the activities of structurally similar molecules, potential targets can be hypothesized. For example, derivatives of N-sulfonylated amino acids have been investigated for their roles as inhibitors of various enzymes.

A study on 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline (B5112713) derivatives, which share the phenylsulfonyl motif, identified them as inverse agonists of the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator of Th17 cells associated with autoimmune diseases. nih.gov This suggests that the phenylsulfonyl group can be a key pharmacophoric feature for interaction with nuclear receptors.

The general class of sulfonamides is known to interact with a wide range of biological targets. For instance, different sulfonamide-containing compounds have shown inhibitory activity against carbonic anhydrases and proteases. The specific biological targets of this compound would be dependent on the three-dimensional arrangement of its functional groups and their ability to fit into the binding sites of specific proteins.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding of Biological Interactions

Structure-activity relationship (SAR) studies on N-acylsulfonamides and related bioisosteres provide a framework for understanding how modifications to the structure of this compound could influence its biological activity. nih.gov The N-acylsulfonamide group is recognized as a versatile scaffold in medicinal chemistry. nih.gov

Key structural features that can be systematically varied in SAR studies include:

The Phenyl Ring: Substitution on the phenyl ring can modulate electronic properties and steric interactions. For example, introducing electron-withdrawing or electron-donating groups can alter the acidity of the sulfonamide N-H and the binding affinity to a target.

The Amino Acid Moiety: Changes to the glycine (B1666218) portion, such as using different amino acids, would alter the side chain and its potential interactions with a biological target.

The Ethyl Ester: The ester group can influence solubility and cell permeability. Hydrolysis of the ester to the corresponding carboxylic acid can dramatically change the physicochemical properties and biological activity of the compound.

A quantitative structure-activity relationship (QSAR) study on a series of alkyl(1-phenylsulfonyl) cycloalkanecarboxylates highlighted the importance of molecular volume, dipole moment, and enthalpy in predicting their biological activity. researchgate.net Such computational models can be instrumental in predicting the properties of new derivatives of this compound.

Table 1: Key Structural Features and Their Potential Impact on Biological Activity

| Structural Moiety | Potential Modifications | Predicted Impact on Biological Activity |

| Phenyl Ring | Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) | Altered electronic properties, steric fit, and hydrophobic interactions with the target protein. |

| Sulfonamide Linkage | Replacement with bioisosteric groups (e.g., reversed sulfonamide, acylsulfonamide) | Changes in acidity, hydrogen bonding capacity, and overall molecular geometry. nih.gov |

| Glycine Backbone | Substitution with other amino acid side chains | Introduction of new interaction points (e.g., hydrogen bonding, hydrophobic, charged interactions). |

| Ethyl Ester | Variation of the alcohol moiety (e.g., methyl, propyl, benzyl) or conversion to a carboxylic acid | Modified solubility, cell permeability, and potential for new interactions at the binding site. |

This table is based on general principles of medicinal chemistry and SAR studies of related compounds.

Role as Precursors for Biologically Active Molecules in Drug Discovery Research (excluding clinical aspects)

This compound serves as a valuable precursor for the synthesis of more complex and biologically active molecules in the realm of drug discovery research. Its structure contains several reactive sites that can be readily modified. The synthesis of related N-sulfonylated glycine esters is a common step in the preparation of more elaborate compounds. google.com

The primary amino group, after deprotection of the sulfonyl group if necessary, or the activated methylene (B1212753) group adjacent to the sulfonyl and ester groups, can be used for further chemical transformations. For instance, the synthesis of novel ethyl-glycinate amide derivatives has been demonstrated, showcasing the versatility of the glycine ester scaffold in creating new chemical entities for biological screening. granthaalayahpublication.org

The general synthetic route to N-sulfonylated amino acid esters involves the reaction of a sulfonyl chloride with the corresponding amino acid ester, such as glycine ethyl ester. Glycine ethyl ester hydrochloride is a readily available starting material for such syntheses. orgsyn.org This straightforward preparation allows for the generation of a library of derivatives for screening against various biological targets.

Q & A

Q. What are the common synthetic routes for preparing ethyl ((phenylsulfonyl)amino)acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via sulfonylation of an aminoacetate intermediate. A two-step method involves:

- Step 1 : Reacting phenylsulfonyl chloride with ethyl glycinate under basic conditions (e.g., sodium bicarbonate) in a solvent like dichloromethane to form the sulfonamide intermediate.